molecular formula C10H11ClFNO2 B009084 Fluparoxan hydrochloride anhydrous CAS No. 105227-44-9

Fluparoxan hydrochloride anhydrous

Cat. No. B009084
M. Wt: 231.65 g/mol
InChI Key: JNYKORXHNIRXSA-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluparoxan hydrochloride anhydrous is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. It is a selective antagonist of the alpha-2 adrenergic receptor, which plays a crucial role in regulating the release of neurotransmitters in the central nervous system.

Mechanism Of Action

Fluparoxan hydrochloride anhydrous acts as a selective antagonist of the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, fluparoxan hydrochloride anhydrous can modulate the release of various neurotransmitters, including norepinephrine, dopamine, and serotonin, which play a crucial role in regulating mood, cognition, and behavior.

Biochemical And Physiological Effects

Studies have shown that fluparoxan hydrochloride anhydrous can produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to increase the release of norepinephrine in the prefrontal cortex, which is associated with improved cognitive performance in animal models. Additionally, fluparoxan hydrochloride anhydrous has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in regulating stress responses.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using fluparoxan hydrochloride anhydrous in lab experiments is its high selectivity for the alpha-2 adrenergic receptor, which allows for precise modulation of neurotransmitter release. Additionally, its relatively low toxicity and ease of use make it a popular research tool. However, one limitation of using fluparoxan hydrochloride anhydrous is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving fluparoxan hydrochloride anhydrous. For example, further studies could investigate the potential therapeutic applications of alpha-2 adrenergic receptor antagonists in treating various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could explore the potential use of fluparoxan hydrochloride anhydrous as a research tool in studying the role of the alpha-2 adrenergic receptor in various physiological processes, such as sleep regulation and pain modulation.

Synthesis Methods

The synthesis of fluparoxan hydrochloride anhydrous involves the reaction of 2-(2-methoxyphenyl) ethylamine with 2-fluoro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization using anhydrous ethanol.

Scientific Research Applications

Fluparoxan hydrochloride anhydrous has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and physiology. It is commonly used as a research tool to investigate the role of alpha-2 adrenergic receptors in regulating neurotransmitter release and to explore the potential therapeutic applications of alpha-2 adrenergic receptor antagonists.

properties

CAS RN

105227-44-9

Product Name

Fluparoxan hydrochloride anhydrous

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1

InChI Key

JNYKORXHNIRXSA-OZZZDHQUSA-N

Isomeric SMILES

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl

SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Canonical SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Other CAS RN

105227-44-9

Origin of Product

United States

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